Sulpho-NHS-biotin covalently attaches to primary amine groups (-NH2) present in proteins, particularly on the side chains of lysine (K) residues and the N-terminus. This labeling technique, known as biotinylation, allows researchers to:
Due to its water solubility and negative charge, Sulpho-NHS-biotin cannot readily cross cell membranes. This property makes it ideal for selectively labeling cell surface proteins. Researchers can then use this technique to:
Sulpho N-hydroxysuccinimide biotin, commonly referred to as Sulpho NHS biotin, is a water-soluble biotinylation reagent that is widely used in biochemical applications for labeling proteins and other biomolecules. This compound features a sulfonate group that enhances its solubility in aqueous solutions, making it particularly useful for reactions that cannot tolerate organic solvents. The primary mechanism of action involves the reaction of the N-hydroxysuccinimide ester with primary amines found in proteins, resulting in the formation of stable amide bonds. This characteristic allows for selective biotinylation of proteins without penetrating cell membranes, thus labeling only surface proteins.
Sulpho NHS biotin acts as a linker molecule in bioconjugation. The NHS ester group reacts with the primary amine of a biomolecule, forming a stable amide bond and attaching biotin to the target molecule. This biotinylated molecule can then be subsequently linked to streptavidin due to the strong biotin-streptavidin interaction [, ].
The core reaction of Sulpho NHS biotin involves the nucleophilic attack by primary amines on the NHS ester group. This reaction proceeds optimally at neutral to slightly basic pH (7-9), where the NHS ester reacts with the deprotonated form of primary amines. The byproduct of this reaction is N-hydroxysuccinimide, which is released into the solution.
Key aspects of the chemical reaction include:
Sulpho NHS biotin exhibits significant biological activity primarily through its ability to label proteins for various applications, including:
The synthesis of Sulpho NHS biotin typically involves:
Sulpho NHS biotin has a wide range of applications in biological research and diagnostics:
Studies involving Sulpho NHS biotin often focus on its interaction with primary amines on proteins. These interactions are characterized by:
Several compounds share similarities with Sulpho NHS biotin, primarily differing in their spacer arm lengths or solubility properties:
Compound Name | Key Features | Unique Aspects |
---|---|---|
N-Hydroxysuccinimide Biotin | Non-water soluble; requires organic solvents | Cell permeable; can label intracellular proteins |
Sulfo-NHS-LC-Biotin | Longer spacer arm; water soluble | Useful for sterically hindered targets |
EZ-Link™ Micro Sulfo-NHS-Biotin | Shorter chain; optimized for small biomolecules | Designed for high-throughput applications |
These compounds highlight Sulpho NHS biotin's unique properties as a water-soluble reagent that selectively labels surface proteins without penetrating cell membranes .
Irritant;Health Hazard